

A Comparative Meta-Analysis of Estetrol's Safety and Tolerability Profile

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Compound of Interest

Compound Name: *Estetrol*

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For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Safety and Tolerability of **Estetrol** (E4), a Novel Estrogen, in Contraception and Hormone Therapy.

This guide provides a comprehensive meta-analysis of the safety and tolerability data for **Estetrol** (E4), a native estrogen with a unique mechanism of action. By summarizing quantitative data from pivotal clinical trials, detailing experimental protocols, and visualizing key biological pathways, this document serves as a crucial resource for researchers, scientists, and drug development professionals evaluating the therapeutic potential of E4. We will objectively compare its performance against established estrogenic compounds, offering a clear perspective on its standing within the therapeutic landscape.

Executive Summary

Estetrol, when combined with drospirenone (DRSP) for oral contraception, demonstrates a favorable safety and tolerability profile, characterized by a low incidence of adverse events and high user satisfaction.^[1] Pooled data from large-scale Phase 3 clinical trials, known as the E4 FREEDOM studies, indicate that the most frequently reported treatment-related adverse events are bleeding irregularities (such as metrorrhagia), headache, and acne, with most being of mild to moderate intensity.^{[2][3][4][5]} Notably, discontinuation rates due to adverse events are low.^[6]

A key differentiating feature of **Estetrol** is its selective action on estrogen receptors, which is hypothesized to contribute to a potentially lower risk of venous thromboembolism (VTE)

compared to contraceptives containing ethinylestradiol (EE).[1][2] In hormone replacement therapy (HRT), **Estetrol** has also shown a good safety profile in clinical trials, with minimal impact on blood pressure and lipid profiles.[7][8]

This guide will delve into the specifics of these findings, presenting the data in a structured and comparative format to facilitate a thorough understanding of **Estetrol**'s safety and tolerability.

Data Presentation: Quantitative Safety and Tolerability

The following tables summarize the quantitative data from key clinical trials on the safety and tolerability of **Estetrol**, both in combination with drospirenone for contraception and as a monotherapy for hormone replacement therapy. For comparative context, user-reported side effect data for two commonly prescribed combined oral contraceptives (COCs) are also included.

Estetrol/Drospirenone (E4/DRSP) for Oral Contraception: Pooled Phase 3 E4 FREEDOM Trials

Adverse Event (AE)	Incidence in Pooled E4 FREEDOM Trials (N=3,417)
Any Treatment-Related AE	28.7%
Most Common Treatment-Related AEs	
Bleeding Complaints	9.5%
Breast Pain or Tenderness	4.0%
Acne	3.3%
Mood Disturbance	3.2%
Headache	2.8% - 5.0% (from individual studies)
Discontinuation Due to Treatment-Related AEs	8.0%
Bleeding Complaints	2.8%
Mood Disturbance	1.1%
Serious Treatment-Related AEs	
Venous Thromboembolism (VTE)	1 case
Worsening of Depression	1 case
Ectopic Pregnancy	1 case

Data sourced from a pooled analysis of two multicenter, open-label Phase 3 trials.[6]

Estetrol (E4) for Hormone Replacement Therapy: E4COMFORT II Trial

Adverse Event (AE)	Notable Findings in E4COMFORT II Trial
Blood Pressure	No significant changes from baseline compared to placebo after 1 year, even in participants with cardiovascular risk factors. [7] [8]
Treatment-Emergent AEs (TEAEs)	Frequency of women experiencing one or more TEAEs was comparable between E4 groups (53.2%-63.3%) and the placebo group (47.3%). [9]
Severe TEAEs	Frequencies ranged from 6.1% to 10.6% in E4 groups, with the placebo group at 9.1%. [9]
Serious AEs	Two cases in the 15mg E4 group (abnormal uterine bleeding, intervertebral disc protrusion) and one in the placebo group (intervertebral disc protrusion). [9]

Data from the Phase 3 E4COMFORT II trial evaluating E4 for the treatment of vasomotor symptoms in postmenopausal women.[\[7\]](#)[\[8\]](#)

Comparative User-Reported Side Effects of Other Combined Oral Contraceptives

Side Effect	Ethinylestradiol/Drospirenone (User-Reported)	Ethinylestradiol/Levonorgestrel (User-Reported)
Acne	22.4%	Not prominently reported
Depression	20.6%	Not prominently reported
Mood Swings	20.3%	Not prominently reported
Anxiety	15.2%	Not prominently reported
Weight Gain	13.8%	9.5%
Nausea	12.4%	11.8%
Cramps	9.9%	47.5%
Bleeding	Not prominently reported	18.6%
Spotting	Not prominently reported	18.3%

Disclaimer: This data is based on user reviews and not from a controlled clinical trial. It is provided for general comparative purposes only.[\[10\]](#)

Experimental Protocols

E4 FREEDOM Trials (Esetrol/Drospirenone for Contraception)

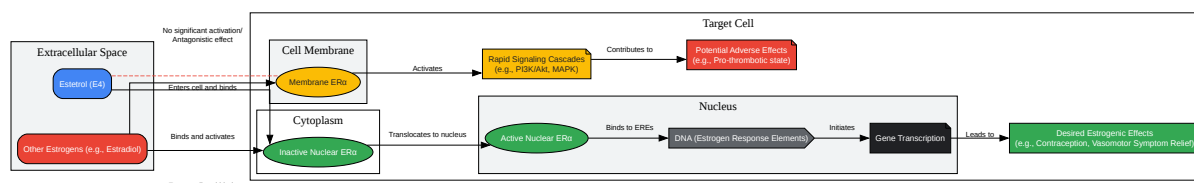
- Study Design: Two multicenter, open-label, single-arm, Phase 3 clinical trials.[\[3\]](#)[\[5\]](#)
- Participants: Healthy women aged 16-50 years seeking contraception.[\[3\]](#)[\[5\]](#)
- Intervention: Participants received a combination of 15 mg **Esetrol** and 3 mg drospirenone daily.
- Primary Outcome Measures: Contraceptive efficacy (Pearl Index).
- Safety and Tolerability Assessment: Monitoring and recording of all adverse events, with a focus on treatment-related AEs, serious AEs, and discontinuations due to AEs. Bleeding patterns were also closely monitored.

E4COMFORT II Trial (Estetrol for Hormone Replacement Therapy)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, Phase 3 trial.[\[7\]](#)
[\[11\]](#)
- Participants: Postmenopausal women aged 40-65 with moderate to severe vasomotor symptoms.[\[7\]](#)
- Intervention: Participants were randomized to receive daily oral doses of 15 mg **Estetrol**, 20 mg **Estetrol**, or placebo.[\[7\]](#)
- Primary Outcome Measures: Efficacy in reducing the frequency and severity of vasomotor symptoms.
- Safety and Tolerability Assessment: Comprehensive monitoring of adverse events, vital signs (including blood pressure), and laboratory parameters. Endometrial safety was also a key component of the assessment.[\[11\]](#)

Mandatory Visualization: Signaling Pathways

The unique safety profile of **Estetrol** is thought to be linked to its differential activity on estrogen receptor alpha (ER α). Unlike other estrogens, **Estetrol** acts as an agonist on the nuclear ER α , leading to desired estrogenic effects, while having a neutral or even antagonistic effect on the membrane ER α . This selective action is hypothesized to reduce the risk of certain adverse events.



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References

- 1. researchgate.net [researchgate.net]
- 2. Estetrol/Drospirenone: A Review in Oral Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estetrol-Drospirenone combination oral contraceptive: a clinical study of contraceptive efficacy, bleeding pattern and safety in Europe and Russia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. patientcareonline.com [patientcareonline.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. A multicenter, randomized study to select the minimum effective dose of estetrol (E4) in postmenopausal women (E4Relief): part 1. Vasomotor symptoms and overall safety - PMC

[pmc.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]
- 11. A Randomized Double-blind Placebo Controlled Phase 3 Trial to Evaluate the Efficacy and Safety of Estetrol for the Treatment of Moderate to Severe Vasomotor Symptoms in Postmenopausal Women (E4Comfort Study II) - AdisInsight [adisinsight.springer.com]
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